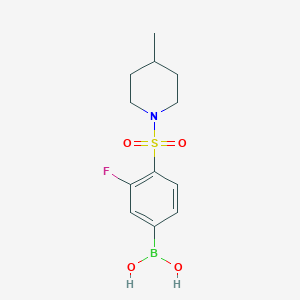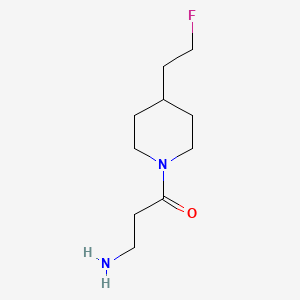
2-(6-Fluoropyridin-3-yl)propan-2-ol
Descripción general
Descripción
“2-(6-Fluoropyridin-3-yl)propan-2-ol” is a chemical compound that belongs to the class of organic molecules known as alcohols. It is also known by its IUPAC name, 2-(6-fluoropyridin-3-yl)propan-2-ol, and its CAS number, 848841-57-6. The molecular formula is C8H10FNO and the molecular weight is 155.17 .
Molecular Structure Analysis
The molecular structure of “2-(6-Fluoropyridin-3-yl)propan-2-ol” consists of a pyridine ring attached to a propan-2-ol group . The presence of the fluorine atom on the pyridine ring makes it an electron-withdrawing group, which can influence the reactivity of the molecule .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Pyridines
2-(6-Fluoropyridin-3-yl)propan-2-ol: is a valuable intermediate in the synthesis of fluorinated pyridines. These compounds are of significant interest due to their unusual physical, chemical, and biological properties, which are attributed to the presence of fluorine, a strong electron-withdrawing substituent. The reduced basicity and reactivity of fluoropyridines compared to their chlorinated and brominated analogues make them particularly useful in selective synthesis processes .
Radiopharmaceuticals
The compound can be used to synthesize F-18 labeled pyridines, which are crucial in the field of radiopharmacy. These fluorine-18 substituted pyridines are potential imaging agents for positron emission tomography (PET), aiding in the local radiotherapy of cancer and other diseases .
Agricultural Chemistry
Fluorine atoms are often introduced into lead structures to develop new agricultural products with improved physical, biological, and environmental properties2-(6-Fluoropyridin-3-yl)propan-2-ol may serve as a precursor for the synthesis of herbicides and insecticides, leveraging the unique properties of fluorine-containing compounds .
Pharmaceutical Development
Approximately 10% of pharmaceuticals currently in use contain a fluorine atom, highlighting the importance of fluorinated compounds in medicinal chemistry. The subject compound could be utilized in the development of new drugs, contributing to the growing field of fluorinated pharmaceuticals .
Organic Synthesis
In organic synthesis, 2-(6-Fluoropyridin-3-yl)propan-2-ol can be involved in nucleophilic substitution reactions due to the nucleophilic nature of the fluorine atom at the 2-position. This allows for highly regioselective reactions, which are essential in the synthesis of complex organic molecules .
Safety And Hazards
The safety information available for “2-(6-Fluoropyridin-3-yl)propan-2-ol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .
Propiedades
IUPAC Name |
2-(6-fluoropyridin-3-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-8(2,11)6-3-4-7(9)10-5-6/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUADCUGOGQASNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Fluoropyridin-3-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1531398.png)
![2-[2-(1-Hydroxyethyl)pyrrolidin-1-yl]acetic acid](/img/structure/B1531400.png)
![methyl({3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531401.png)

![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol](/img/structure/B1531405.png)

![3-[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-piperidine](/img/structure/B1531409.png)






